

3-Amino-5-tert-butylpyrazole solubility in organic solvents

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Compound of Interest

Compound Name: 3-Amino-5-tert-butylpyrazole

Cat. No.: B1268078

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An In-depth Technical Guide on the Solubility of **3-Amino-5-tert-butylpyrazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-5-tert-butylpyrazole

3-Amino-5-tert-butylpyrazole, with the CAS Number 82560-12-1, is a heterocyclic organic compound featuring a pyrazole ring.^[1] The structure is characterized by an amino group at the 3-position and a bulky tert-butyl group at the 5-position. This substitution pattern imparts specific chemical properties that influence its reactivity and solubility. The presence of both a hydrogen-bond-donating amino group and a nonpolar, sterically hindering tert-butyl group suggests a nuanced solubility profile in organic solvents. This guide provides an overview of its expected solubility, a detailed protocol for its quantitative determination, and a standardized workflow for solubility screening.

Solubility Profile

Publicly available literature and technical data sheets contain limited quantitative data on the solubility of **3-Amino-5-tert-butylpyrazole** in various organic solvents. The compound is a solid at room temperature.^[1] Based on its molecular structure, a qualitative assessment can be made:

- Polar Protic Solvents (e.g., Ethanol, Methanol): The amino group can form hydrogen bonds with protic solvents, suggesting moderate to good solubility.

- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solubility is expected to be favorable due to dipole-dipole interactions. Such solvents are often used for compounds with similar functional groups.
- Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar tert-butyl group will contribute to some solubility, but the polar amino and pyrazole functionalities will likely limit its solubility in highly nonpolar solvents.

A comprehensive, empirical determination is necessary for precise quantitative data.

Experimental Workflow for Solubility Determination

The following diagram illustrates a standard experimental workflow for determining the solubility of a solid compound in an organic solvent using the isothermal equilibrium method.



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Caption: A generalized workflow for determining compound solubility.

Detailed Experimental Protocol: Isothermal Equilibrium Method

This section details a standard laboratory procedure for quantitatively determining the solubility of **3-Amino-5-tert-butylpyrazole** in an organic solvent at a specific temperature.

4.1 Materials and Equipment

- **3-Amino-5-tert-butylpyrazole** (solute)
- High-purity organic solvent of choice
- Analytical balance (± 0.1 mg accuracy)
- Temperature-controlled shaker or incubator
- Vials with screw caps (e.g., 20 mL scintillation vials)
- Syringe filters (e.g., 0.22 μ m PTFE for organic solvents)
- Glass syringes
- Pipettes
- Drying oven or vacuum oven

4.2 Procedure

- Preparation of Solvent System: Select the desired organic solvent and set the temperature-controlled shaker to the target temperature (e.g., 25 °C). Allow the equipment to thermally equilibrate.
- Creation of a Saturated Solution:
 - Add an excess amount of **3-Amino-5-tert-butylpyrazole** to a pre-weighed vial. The excess is crucial to ensure equilibrium with the solid phase is achieved.
 - Add a known volume or mass of the selected solvent to the vial.

- Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in the temperature-controlled shaker.
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary time-course studies are recommended to determine the minimum equilibration time.
- Sampling:
 - After equilibration, stop the agitation and allow the vials to stand undisturbed inside the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a specific volume (e.g., 1-2 mL) of the clear supernatant using a syringe.
 - Immediately attach a syringe filter to the syringe and dispense the solution into a clean, pre-weighed vial. This step removes any undissolved microcrystals.
- Gravimetric Analysis:
 - Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.
 - Place the vial in a vacuum oven at a suitable temperature to evaporate the solvent completely without decomposing the solute.
 - Once the solvent is removed and the residue is dry, allow the vial to cool to room temperature in a desiccator.
 - Weigh the vial again to determine the mass of the dissolved solid residue.

4.3 Data Calculation

The solubility can be calculated using the following formula:

Solubility (g / 100 g solvent) = (Mass of Residue / (Mass of Solution - Mass of Residue)) x 100

To express solubility in other units, such as g/L or mol/L, the density of the solvent at the experimental temperature and the molecular weight of the compound (139.20 g/mol) must be utilized.[1]

4.4 Validation and Quality Control

- The experiment should be performed in triplicate to ensure reproducibility.
- The solid residue after solvent evaporation should be analyzed (e.g., by melting point or HPLC) to confirm that the compound did not degrade during the process.
- The clarity of the supernatant before sampling should be visually confirmed to ensure no suspended particles are present.

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References

- 1. 3-Amino-5-tert-butylpyrazole 82560-12-1 [sigmaaldrich.com]
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